Disulfide, hexyl 2-methylpropyl
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Overview
Description
Disulfide, hexyl 2-methylpropyl, is an organic compound characterized by the presence of a disulfide bond (-S-S-) linking two alkyl groups. This compound is part of the broader class of disulfides, which are known for their unique chemical properties and reactivity. Disulfides play a crucial role in various biological and chemical processes, including protein folding and stabilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, hexyl 2-methylpropyl, the reaction can be carried out by reacting hexyl thiol with 2-methylpropyl thiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often include a solvent like ethanol or acetonitrile and may require mild heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of disulfides can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired disulfide. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Disulfide, hexyl 2-methylpropyl, undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and peracids.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride.
Solvents: Ethanol, acetonitrile, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Disulfide, hexyl 2-methylpropyl, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in studying protein folding and stability due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of polymers and as a cross-linking agent in rubber vulcanization.
Mechanism of Action
The mechanism of action of disulfide, hexyl 2-methylpropyl, involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize the protein structure. In redox reactions, the disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Disulfide, methyl propyl: Similar structure but with different alkyl groups.
Disulfide, ethyl butyl: Another disulfide with different alkyl groups.
Disulfide, hexyl hexyl: Symmetrical disulfide with identical alkyl groups.
Uniqueness
Disulfide, hexyl 2-methylpropyl, is unique due to the presence of different alkyl groups on either side of the disulfide bond. This asymmetry can lead to distinct chemical properties and reactivity compared to symmetrical disulfides. The specific alkyl groups also influence the compound’s solubility, boiling point, and interaction with other molecules.
Properties
CAS No. |
64580-58-1 |
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Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
1-(2-methylpropyldisulfanyl)hexane |
InChI |
InChI=1S/C10H22S2/c1-4-5-6-7-8-11-12-9-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
GGJFUIVEHOXGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSCC(C)C |
Origin of Product |
United States |
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